Cas no 1069-00-7 (D-glycero-D-gulo-Heptitol,rel-)

D-glycero-D-gulo-Heptitol,rel- structure
1069-00-7 structure
Product Name:D-glycero-D-gulo-Heptitol,rel-
CAS No:1069-00-7
MF:C7H16O7
MW:212.197743415833
CID:153820
PubChem ID:101748
Update Time:2025-04-19

D-glycero-D-gulo-Heptitol,rel- Chemical and Physical Properties

Names and Identifiers

    • D-glycero-D-gulo-Heptitol,rel-
    • 1,3,5-Cycloheptatriene, 1,2,3,4,5,6,7-heptamethyl-
    • 1.2.3.4.5.6.7-Heptamethyl-cycloheptatrien-(1.3.5)
    • CTK1E1004
    • d-Gluco-d-heptit
    • D-glycero-D-gulo-Heptit
    • heptamethylcycloheptatriene
    • Heptamethyltropiliden
    • heptamethyltropylidene
    • heptamethyl-tropylidene
    • Heptan-1,2rF,3cF,4tF,5cF,6cF,7-heptaol
    • Heptan-heptol-(1.2.3.4.5.6.7)
    • meso-D-glycero-D-gulo-heptitol
    • D-GLYCERO-L-GULO-HEPTITOL
    • CS-0498458
    • KBioSS_000746
    • ZINC03979003
    • 3343-95-1
    • KBioGR_001940
    • Heptitol
    • HY-N10374
    • Heptitol #
    • KBio3_001741
    • Spectrum3_000711
    • CHEMBL1597273
    • Spectrum5_000040
    • a-Mannoheptitol
    • AKOS024319424
    • NSC224284
    • Persitol
    • Spectrum4_001530
    • Peracitol
    • SPECTRUM202130
    • SCHEMBL678226
    • KBio2_005882
    • meso-glycero-gulo-Heptitol
    • NSC111937
    • KBio2_000746
    • NSC-1665
    • 1069-00-7
    • alpha-Glucoheptitol
    • NCGC00095934-02
    • NSC-1976
    • .alpha.-Glucoheptitol
    • PERSEITOL (D)
    • BSPBio_002521
    • SR-05000002454-1
    • Spectrum2_001756
    • CCG-38807
    • DTXSID50871742
    • NSC-111937
    • D-Glycero-D-galacto-heptitol
    • SPBio_001892
    • NCGC00095934-01
    • OXQKEKGBFMQTML-UHFFFAOYSA-N
    • CHEBI:176747
    • DivK1c_006341
    • heptane-1,2,3,4,5,6,7-heptol
    • Spectrum_000266
    • a heptitol
    • NSC-224284
    • D-glycero-D-gulo-Heptitol
    • SR-05000002454
    • D-glycero-D-gulo-Heptatole
    • KBio1_001285
    • NSC1665
    • glycero-gulo-Heptitol, meso-
    • NSC1976
    • SpecPlus_000245
    • KBio2_003314
    • Inchi: 1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2
    • InChI Key: OXQKEKGBFMQTML-UHFFFAOYSA-N
    • SMILES: OC(C(C(CO)O)O)C(C(CO)O)O

Computed Properties

  • Exact Mass: 212.089603
  • Monoisotopic Mass: 212.089603
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _3.7
  • Topological Polar Surface Area: 142

Experimental Properties

  • Density: 1.651
  • Melting Point: 187-188°C
  • Boiling Point: 625.1°Cat760mmHg
  • Flash Point: 319°C
  • PSA: 141.61000
  • LogP: -4.22450

D-glycero-D-gulo-Heptitol,rel- Related Literature

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.